molecular formula C13H13N5OS B1384362 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1171027-33-0

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1384362
M. Wt: 287.34 g/mol
InChI Key: USIAWHIXXGGYDA-UHFFFAOYSA-N
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Description

The compound “2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Research on similar compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate has revealed insights into molecular structures and hydrogen bonding. These compounds exhibit intramolecular N-H...O bonds and nearly planar rings formed by these bonds, highlighting significant structural features (Wu et al., 2005).

Synthesis of Derivatives

  • A method has been developed for obtaining derivatives of compounds like 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one. These derivatives are obtained through the conversion by deamination to dihydropyranothieno-3H-pyrimidinones (Mkrtchyan & Noravyan, 2006).

Biological Activity

  • A study on 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, a similar compound, showed promising biological activity. It was synthesized efficiently, offering potential insights into the biological applications of related compounds (Noh, Kim, & Song, 2020).

Complex Formation

  • Research into compounds like 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol, closely related to the compound , has shown their ability to form complexes with phenols. These complexes exist due to a system of intermolecular N···H–O hydrogen bonds, demonstrating the potential for complex formation in similar chemical structures (Erkin et al., 2017).

Synthesis and Characterization

  • The synthesis and characterization of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, similar to the chemical , indicate the potential for diverse synthetic routes and detailed structural analysis for similar compounds (Yin & Song, 2022).

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIAWHIXXGGYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
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2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

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